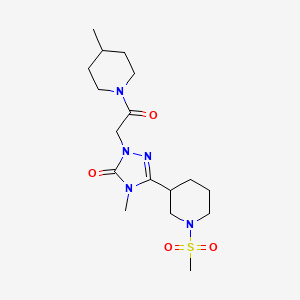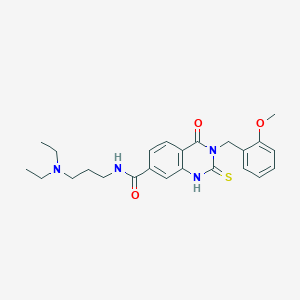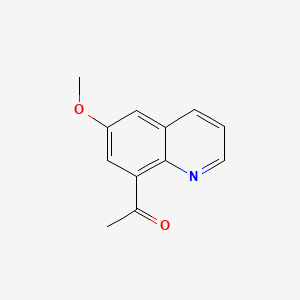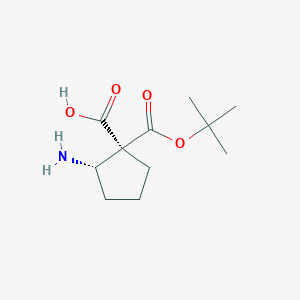
4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone;4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential antiviral and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone typically involves multiple steps, including the introduction of the azido group, fluorination, and the formation of the pyrimidinone ring. Common reagents used in these reactions include azides, fluorinating agents, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur at the azido group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can take place, especially at the fluorinated carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group would yield an amine derivative.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, nucleoside analogs are often used to study DNA and RNA synthesis. They can be incorporated into nucleic acids, leading to chain termination or mutations, which helps in understanding genetic processes.
Medicine
Medicinally, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit viral replication or interfere with cancer cell proliferation by incorporating into DNA or RNA and causing chain termination.
Industry
In the industrial sector, such compounds can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations, disrupting the normal function of DNA or RNA. This can inhibit viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
4-Amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone: Lacks the azido group.
4-Amino-1-(4-C-azido-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone: Lacks the fluorine atom.
4-Amino-1-(2-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone: Lacks both the azido and fluorine groups.
Uniqueness
The presence of both the azido and fluorine groups in 4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone makes it unique. These groups can significantly alter the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy as a therapeutic agent.
属性
分子式 |
C9H11FN6O4 |
|---|---|
分子量 |
286.22 g/mol |
IUPAC 名称 |
4-amino-1-[(5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5?,6?,7?,9-/m1/s1 |
InChI 键 |
KTOLOIKYVCHRJW-WIXLMEMESA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)C2C(C([C@](O2)(CO)N=[N+]=[N-])O)F |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


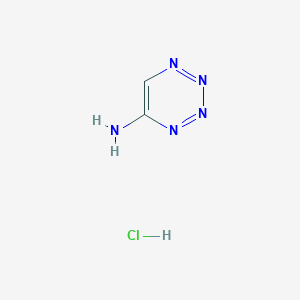

![1-(2,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120710.png)
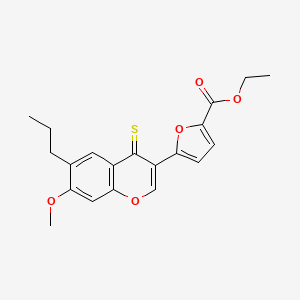
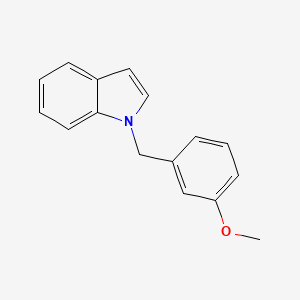
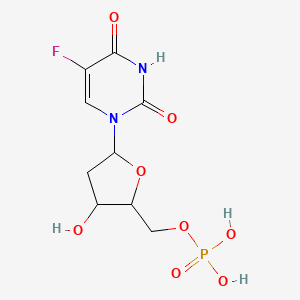

![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)
![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)

